N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine
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Overview
Description
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine is a complex organic compound characterized by the presence of a furan ring, a nitropyridine moiety, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine typically involves multi-step organic reactionsThe nitropyridine moiety is then incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-aminopyridine
- N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitrobenzeneamine
Uniqueness
N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine stands out due to its combination of a furan ring, a nitropyridine moiety, and a dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H11Cl2N3O3 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-3-nitropyridin-2-amine |
InChI |
InChI=1S/C16H11Cl2N3O3/c17-10-3-5-12(13(18)8-10)15-6-4-11(24-15)9-20-16-14(21(22)23)2-1-7-19-16/h1-8H,9H2,(H,19,20) |
InChI Key |
FZKZZLSLCWCJPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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